4-Cyclopropyl-3-methylbenzaldehyde
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Overview
Description
4-Cyclopropyl-3-methylbenzaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 4-Cyclopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyclopropyl-3-methylbenzene with an appropriate acylating agent under acidic conditions. Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during subsequent reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
4-Cyclopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-Cyclopropyl-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyclopropyl-3-methylbenzaldehyde exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclopropyl and methyl groups influence the compound’s reactivity and interaction with molecular targets. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
4-Cyclopropyl-3-methylbenzaldehyde can be compared with other benzaldehyde derivatives such as:
4-Cyclopropylbenzaldehyde: Lacks the methyl group, which affects its reactivity and applications.
3-Methylbenzaldehyde: Lacks the cyclopropyl group, leading to different chemical properties and uses.
4-Methylbenzaldehyde: Similar structure but without the cyclopropyl group, resulting in different reactivity patterns.
The uniqueness of this compound lies in the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-cyclopropyl-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSGFIPJFBRBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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